

# SulfoxFluor: A Technical Guide to a Modern Deoxyfluorination and Deoxyazidation Reagent

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## Compound of Interest

Compound Name: **SulfoxFluor**

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The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The development of novel fluorinating reagents with enhanced reactivity, selectivity, and safety profiles is therefore a critical area of research. This technical guide provides an in-depth overview of the discovery, development, and application of N-tosyl-4-chlorobenzenesulfonimidoyl fluoride, commonly known as **SulfoxFluor**, a bench-stable and highly efficient reagent for deoxyfluorination and beyond.

## Discovery and Development

**SulfoxFluor** was developed as a novel deoxyfluorination reagent possessing a unique combination of desirable characteristics, including being a crystalline solid that is easy to handle, shelf-stable, and highly selective.<sup>[1]</sup> Its development was driven by the need for a more practical and efficient alternative to existing reagents.<sup>[1][2]</sup> Compared to other reagents like PyFluor and perfluorobutanesulfonyl fluoride (PBSF), **SulfoxFluor** demonstrates superior fluorination rates and better fluorine economy.<sup>[1][2][3]</sup>

A significant advancement in the practical application of **SulfoxFluor** was the development of a modified and scalable synthesis protocol.<sup>[4][5]</sup> This process starts from the readily available 4-chlorobenzenesulfonyl chloride and utilizes chloramine-T trihydrate, a notable improvement that streamlines the procedure and mitigates the explosion risk associated with anhydrous

chloramine-T.[4][5] This scalable synthesis has made **SulfoxFluor** more accessible for large-scale applications in industrial and academic settings.[4]

## Physicochemical Properties and Handling

**SulfoxFluor** is a white to off-white solid with a molecular weight of 347.82 g/mol and the chemical formula C<sub>13</sub>H<sub>11</sub>ClFNO<sub>3</sub>S.[6][7] It is insoluble in water but soluble in common organic solvents.[7] The reagent should be stored in a cool, dry, and well-ventilated area, away from fire and incompatible substances such as acids and bases.[7]

Table 1: Physicochemical Properties of **SulfoxFluor**[6][7]

Property	Value
CAS Number	2143892-50-4
Molecular Formula	C <sub>13</sub> H <sub>11</sub> ClFNO <sub>3</sub> S
Molecular Weight	347.82 g/mol
Appearance	White to off-white solid
Melting Point	110–112 °C
Solubility	Insoluble in water; soluble in organic solvents

## Mechanism of Action

The utility of **SulfoxFluor** lies in its ability to activate alcohols for subsequent nucleophilic attack. The proposed mechanism for deoxyfluorination involves the initial deprotonation of the alcohol by a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form an alkoxide.[2] This alkoxide then attacks the electrophilic sulfur atom of **SulfoxFluor**, displacing the fluoride ion to form a key sulfonimidate ester intermediate.[2] The fluoride ion, activated by the protonated DBU, then acts as a nucleophile, attacking the carbon atom and displacing the sulfonimidate group to yield the desired alkyl fluoride.[2] The high electrophilicity of the sulfonimidate ester intermediate is credited with the rapid rate of the nucleophilic fluorination step.[8]

This mechanistic understanding has paved the way for expanding the applications of **SulfoxFluor**. By replacing the fluoride nucleophile with a stronger nucleophile like azide, the reaction can be directed towards deoxyazidation, providing a powerful tool for the synthesis of alkyl azides from alcohols.[9][10][11]

## Experimental Protocols

### General Procedure for Deoxyfluorination of Alcohols

A general procedure for the deoxyfluorination of alcohols using **SulfoxFluor** involves the following steps:[12]

- To a solution of the alcohol (1.0 equiv) in an appropriate solvent (e.g., toluene), add **SulfoxFluor** (1.2 equiv) and DBU (1.2 equiv).[2]
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Primary alcohols typically react within 10 minutes.[2]
- Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
- The combined organic layers are dried over a suitable drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired alkyl fluoride.

### General Procedure for Deoxyazidation of Alcohols

The protocol for deoxyazidation is similar, with the addition of sodium azide as the nucleophile: [9]

- To a solution of the alcohol (1.0 equiv) and sodium azide (NaN<sub>3</sub>, 2.0 equiv) in a suitable solvent, add **SulfoxFluor** (2.8 equiv) and DBU (4.0 equiv).[9][13]
- Stir the reaction at room temperature for approximately 12 hours.[9]

- Work-up and purification follow a similar procedure to the deoxyfluorination reaction to yield the corresponding alkyl azide.

## Data Presentation

Table 2: Comparison of Deoxyfluorination Reagents[1][2][3][14]

Reagent	Key Advantages	Key Disadvantages
SulfoxFluor	High reactivity, broad substrate scope, high fluorination/elimination selectivity, bench-stable solid, scalable synthesis.	Relatively new reagent, cost may be a factor for some applications.
PyFluor	Safe and low-cost.	Relatively low reactivity, undesirable physical properties (low-melting solid).
PBSF	Effective for some substrates.	Poor fluorine economy.
DAST	Widely used.	Thermally unstable, can lead to undesired side reactions (elimination, rearrangement).

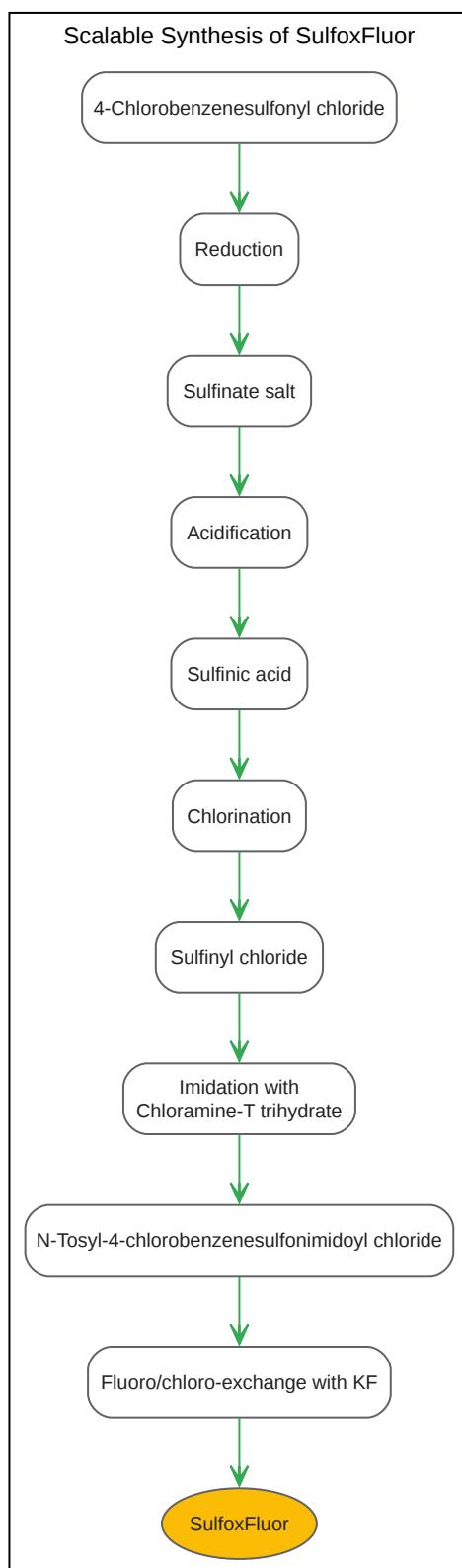
Table 3: Selected Examples of **SulfoxFluor**-Mediated Transformations[2][9]

Starting Material	Product	Reagents and Conditions	Yield (%)
Primary Alcohol	Alkyl Fluoride	SulfoxFluor (1.2 equiv), DBU (1.2 equiv), Toluene, rt, 10 min	High
Secondary Alcohol	Alkyl Fluoride	SulfoxFluor, DBU, Toluene, rt	High, with high fluorination/elimination selectivity (>20:1)
Primary Alcohol	Alkyl Azide	SulfoxFluor (2.8 equiv), NaN <sub>3</sub> (2.0 equiv), DBU (4.0 equiv), rt, 12 h	84
Secondary Alcohol	Alkyl Azide	SulfoxFluor (2.8 equiv), NaN <sub>3</sub> (2.0 equiv), DBU (4.0 equiv), rt, 12 h	84

## Visualizations

### Synthesis of SulfoxFluor

The following diagram illustrates the scalable synthesis of **SulfoxFluor** from 4-chlorobenzenesulfonyl chloride.

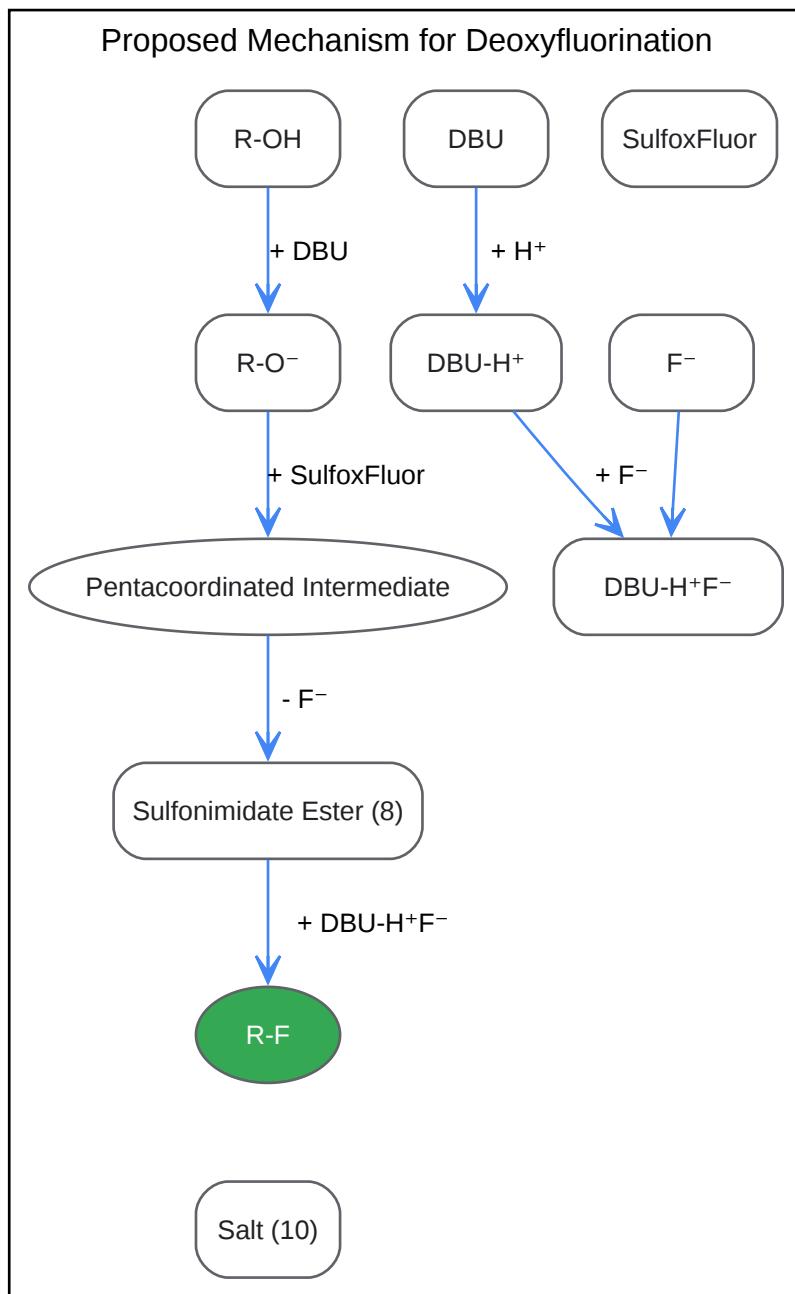


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Caption: Scalable synthesis workflow for **SulfoxFluor**.

## Deoxyfluorination Mechanism

The proposed catalytic cycle for the deoxyfluorination of alcohols using **SulfoxFluor** and DBU is depicted below.

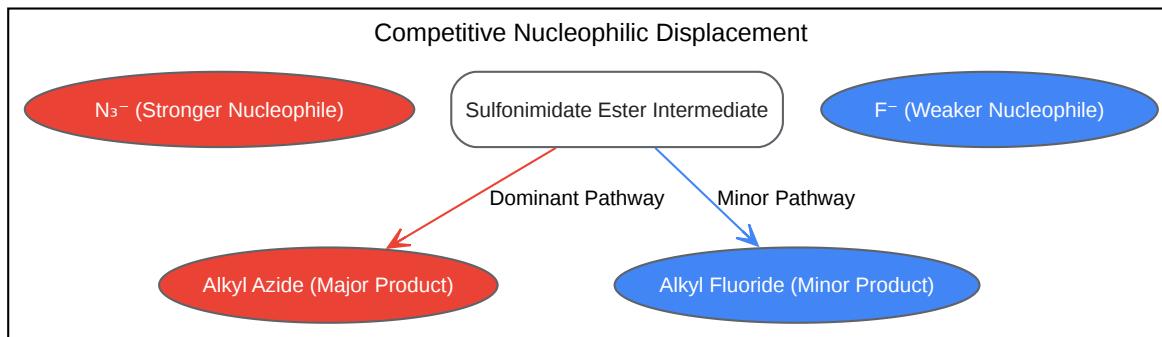


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Caption: Mechanism of **SulfoxFluor**-mediated deoxyfluorination.

## Deoxyazidation versus Deoxyfluorination

This diagram illustrates the competitive reaction pathways leading to either deoxyazidation or deoxyfluorination, dependent on the nucleophile present.



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Caption: Nucleophilic competition in **SulfoxFluor** reactions.

## Conclusion

**SulfoxFluor** has emerged as a powerful and practical reagent for the deoxyfluorination of alcohols, offering significant advantages in terms of reactivity, selectivity, and ease of handling. [1][2][3] Its utility has been further expanded to include deoxyazidation, demonstrating the versatility of the sulfonimidate intermediate.[9][10][11] The development of a scalable synthesis has made this reagent readily accessible for a wide range of applications in medicinal chemistry and drug development.[4][5] As research in this area continues, it is anticipated that the scope of **SulfoxFluor** and related reagents will continue to grow, providing chemists with even more powerful tools for the synthesis of complex fluorinated and azidated molecules.

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